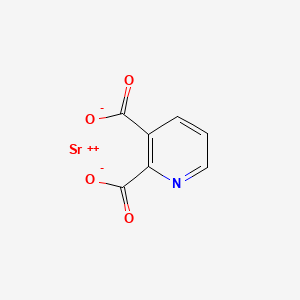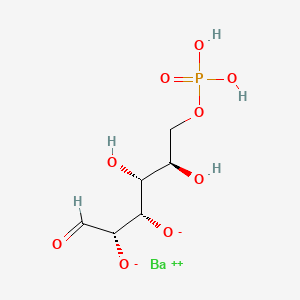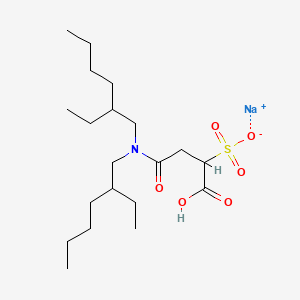
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its role in membrane extraction processes, particularly in the transport of lithium and sodium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This process typically requires the use of specific solvents and catalysts to achieve the desired chemical structure . The reaction conditions often include controlled pH levels, saponification degrees, and specific extractant concentrations .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves solvent extraction techniques, where the compound is synthesized and then extracted into an organic phase. This method ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted butyrate compounds .
Aplicaciones Científicas De Investigación
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate has a wide range of applications in scientific research. In chemistry, it is used as an extractant for lithium and sodium ions, enhancing the efficiency and selectivity of membrane extraction processes . In biology and medicine, this compound is studied for its potential role in drug delivery systems and as a component in diagnostic assays . Industrially, it is utilized in the recovery of lithium from spent lithium-ion batteries, contributing to sustainable recycling practices .
Mecanismo De Acción
The mechanism of action of sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate involves its interaction with specific molecular targets and pathways. The compound functions through a cation exchange process, where it binds to lithium and sodium ions, facilitating their transport across membranes . This process is crucial for its applications in membrane extraction and ion recovery .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Ethylhexyl hydrogen [bis(2-ethylhexyl)amino]methylphosphonate
- Bis(2-ethylhexyl)amine
Uniqueness: Compared to similar compounds, sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate exhibits unique properties in terms of its selectivity and efficiency in ion transport. Its ability to enhance the selectivity for lithium ions, in particular, sets it apart from other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and efficient synthesis methods make it a valuable asset in research and industrial processes.
Propiedades
Número CAS |
85567-61-9 |
|---|---|
Fórmula molecular |
C20H38NNaO6S |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
sodium;4-[bis(2-ethylhexyl)amino]-1-hydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H39NO6S.Na/c1-5-9-11-16(7-3)14-21(15-17(8-4)12-10-6-2)19(22)13-18(20(23)24)28(25,26)27;/h16-18H,5-15H2,1-4H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
Clave InChI |
GADMEWHLDPQKAA-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



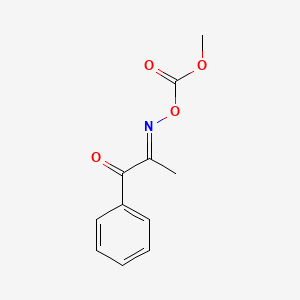
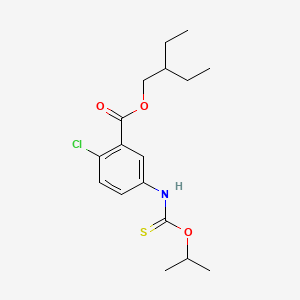


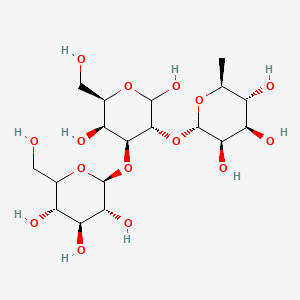

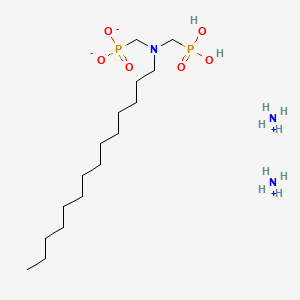

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
